isocyanatomethanesulfonylethane
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Overview
Description
Isocyanatomethanesulfonylethane is a chemical compound with the molecular formula C4H7NO3S and a molecular weight of 149.17 g/mol . It is a colorless to pale yellow liquid with a pungent odor . This compound is commonly used as a reagent in organic synthesis due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isocyanatomethanesulfonylethane can be synthesized through various methods. One common synthetic route involves the reaction of methanesulfonyl chloride with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Isocyanatomethanesulfonylethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl isocyanates.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfonyl isocyanates.
Reduction: Corresponding amines.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Isocyanatomethanesulfonylethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of isocyanatomethanesulfonylethane involves its reactivity with various nucleophiles. The isocyanate group (-NCO) is highly reactive and can form stable bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the synthesis of a wide range of compounds, including pharmaceuticals and polymers .
Comparison with Similar Compounds
Isocyanatomethanesulfonylethane can be compared with other similar compounds such as:
Isocyanatomethanesulfonylmethane: Similar in structure but with a different alkyl group.
Methanesulfonyl isocyanate: Lacks the ethane group, making it less versatile in certain reactions.
Ethyl isocyanate: Does not contain the sulfonyl group, limiting its reactivity in some applications .
This compound stands out due to its unique combination of the isocyanate and sulfonyl groups, which provide it with a distinct reactivity profile that is valuable in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
1-(isocyanatomethylsulfonyl)ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S/c1-2-9(7,8)4-5-3-6/h2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQNDLLDNFTNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CN=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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